Levistilide A
Description
Origins and Natural Occurrence in Medicinal Plants
Levistilide A is a naturally occurring compound predominantly isolated from the roots and rhizomes of specific medicinal plants belonging to the Apiaceae family. nih.govresearchgate.net The primary botanical sources of this compound are Ligusticum chuanxiong (also known as Chuanxiong) and Angelica sinensis (also known as Dong Quai). researchgate.nethkbu.edu.hknih.gov These plants have been staples in traditional Chinese medicine for centuries. Another notable source is Levisticum officinale, commonly known as lovage. nih.govrsc.org The extraction and isolation of this compound and other phthalides from these plants typically involve techniques such as steam distillation and various chromatographic methods to yield the pure compound for study. rsc.orgcapes.gov.br
Historical Context of Research on Phthalide (B148349) Derivatives from Traditional Herbal Medicine
The scientific investigation of phthalides, the chemical class to which this compound belongs, has a rich history intertwined with the study of traditional herbal remedies. The initial reports on phthalides date back to the late 19th century when they were identified as the aromatic constituents of celery. nih.gov However, it was in the first half of the 20th century that researchers began to isolate phthalides from medicinal plants widely used in Asian traditional medicine, such as Cnidium officinale and Ligusticum acutilobum. nih.gov
Throughout the latter half of the 20th century, the characterization of phthalides expanded significantly, with numerous compounds identified from various plant families, most notably the Umbelliferae (Apiaceae) family. nih.gov The traditional use of plants like Ligusticum chuanxiong and Angelica sinensis for conditions related to blood circulation and gynecological disorders spurred modern pharmacological studies. rsc.orgnih.gov This historical foundation of ethnobotanical use has paved the way for contemporary research into the specific bioactive compounds responsible for these therapeutic effects, with this compound being a key molecule of interest.
Significance of this compound as a Bioactive Natural Product in Academic Inquiry
This compound has garnered considerable attention in the scientific community for its diverse and potent pharmacological activities. mdpi.com Its significance lies in its potential as a lead compound for the development of new therapeutic agents. Research has demonstrated that this compound possesses a range of beneficial properties, including neuroprotective, anti-inflammatory, and P-glycoprotein (P-gp) modulating effects. researchgate.netnih.gov
The compound's ability to influence key biological pathways, such as the JAK2/STAT3 signaling pathway involved in inflammation and cell proliferation, highlights its potential for addressing complex diseases. researchgate.nethkbu.edu.hk Furthermore, its role in modulating microglia polarization and protecting against neuronal damage underscores its relevance in the study of neurodegenerative disorders. mdpi.comnih.gov The capacity of this compound to reverse multidrug resistance in cancer cells by inhibiting P-gp function further broadens its therapeutic potential. nih.gov As a result, this compound continues to be a focal point of academic inquiry, with ongoing studies aiming to fully elucidate its mechanisms of action and explore its clinical applications.
Detailed Research Findings of this compound
Scientific investigations into this compound have unveiled its significant effects on various cellular and molecular pathways. The following tables summarize key research findings, providing insights into its neuroprotective and anti-inflammatory activities.
Neuroprotective Effects of this compound
This compound has demonstrated notable neuroprotective properties in several experimental models. Its mechanisms of action include the suppression of neuroinflammation and the modulation of microglia activity.
Neuroprotective Activity of this compound
| Experimental Model | Key Finding | Mechanism of Action | Reference |
|---|---|---|---|
| Scopolamine-induced Alzheimer's disease mouse model | Ameliorates neuroinflammation and improves cognitive function. | Inhibits the phosphorylation of JAK2 and STAT3, and STAT3 expression in the nucleus. | researchgate.nethkbu.edu.hknih.gov |
| LPS-induced BV2 and HMC3 microglial cells | Reverses M1 to M2 phenotype transformation of microglia. | Inhibits Iba-1 expression and mRNA levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, NOS2) and increases the expression of anti-inflammatory markers (ARG1, CD206, CD163). | researchgate.netnih.gov |
| MPTP-induced Parkinson's disease mouse model and LPS-stimulated microglia | Mitigates the death of dopaminergic neurons and reduces microglia activation. | Suppresses glucose metabolism reprogramming and prevents microglia polarization shift by modulating the AMPK/mTOR pathway. | mdpi.comnih.gov |
Anti-inflammatory and P-glycoprotein Modulating Effects of this compound
This compound exhibits potent anti-inflammatory activity by targeting key signaling pathways. Additionally, it has been shown to modulate the function of P-glycoprotein, a protein associated with multidrug resistance in cancer.
Anti-inflammatory and P-gp Modulating Activity of this compound
| Experimental Model | Key Finding | Mechanism of Action | Reference |
|---|---|---|---|
| LPS or Aβ-induced BV2 and HMC3 cells | Inhibits the release of pro-inflammatory cytokines and increases the production of anti-inflammatory cytokines. | Decreases IL-1β, IL-6, and TNF-α; increases IL-4 and IL-10. | researchgate.netnih.gov |
| Human breast carcinoma Bcap37/MDR1 cells | Reverses P-glycoprotein-mediated multidrug resistance. | Enhances adriamycin- or vincristine-induced G2/M arrest and apoptosis by inhibiting P-gp function. | nih.gov |
| CCL4-induced hepatic fibrosis rats | Reverses hepatic fibrosis. | Suppresses Angiotensin II-induced hepatic stellate cell activation via the AT1R/ERK/c-Jun pathway. | nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
6,16-di(butylidene)-5,15-dioxapentacyclo[9.5.2.01,13.02,10.03,7]octadeca-3(7),12-diene-4,14-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O4/c1-3-5-7-18-16-10-9-15-14-11-12-24(21(15)20(16)23(26)27-18)17(13-14)22(25)28-19(24)8-6-4-2/h7-8,13-15,21H,3-6,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBRXVRQZJSDAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C1C2=C(C3C(CC2)C4CCC35C(=C4)C(=O)OC5=CCCC)C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Structural Elucidation Studies
Total Synthesis Methodologies of Levistilide A
The total synthesis of complex natural products like this compound is crucial for providing sufficient material for biological evaluation and for developing potential therapeutic agents acs.org. While the provided search results mention the total synthesis of related phthalide (B148349) polymers like falcarinphthalide A, a direct, detailed total synthesis methodology specifically for this compound was not explicitly detailed in the search snippets. However, the synthesis of related phthalide derivatives and polymers provides insight into the chemical strategies employed in this class of compounds acs.orgnih.govnewswise.com.
Enantioselective Synthesis Approaches
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, which is often critical for biological activity. Research into the synthesis of chiral 3-aryl phthalides has explored methods like nickel-catalyzed stereoconvergent cross-coupling reactions to achieve enantioselectivity nih.govresearchgate.net. While these studies focus on 3-aryl phthalides, they highlight the development of enantioselective methodologies applicable to the broader class of phthalide compounds, including polymeric structures like this compound. The absolute configuration of related phthalide polymers has been established using techniques such as ECD and VCD calculations, which are important for guiding enantioselective synthetic efforts acs.orgnewswise.com.
Development of Novel Synthetic Routes and Strategies
Novel synthetic routes for phthalide derivatives often involve strategies that emphasize atom and step economy nih.govresearchgate.net. For instance, a dehydrative coupling reaction between 3-hydroxyphthalide and arene rings has been developed for the synthesis of 3-arylphthalides nih.govresearchgate.net. Bioinspired total synthesis approaches, guided by computational studies, have also been explored for complex phthalide polymers, suggesting potential strategies for the synthesis of this compound acs.orgnewswise.com. These approaches can involve key reactions like Diels-Alder/retro-Diels-Alder reactions between proposed biosynthetic precursors acs.orgnih.govnewswise.com.
Biosynthetic Pathway Elucidation
Studies on related phthalide polymers, such as falcarinphthalides A and B, have proposed biosynthetic pathways involving precursors like (3R,8S)-falcarindiol and (Z)-ligustilide acs.orgnih.govnewswise.com. These precursors are believed to undergo enzyme-catalyzed reactions, potentially including Diels-Alder/retro-Diels-Alder reactions, to form the more complex polymeric structures acs.orgnih.govnewswise.com. While a specific detailed biosynthetic pathway for this compound was not found, the research on related phthalide polymers provides a framework for understanding how such dimeric or polymeric phthalides might be naturally assembled from simpler units like (Z)-ligustilide, which is a primary constituent of phthalides in Angelica sinensis acs.orgnih.govnewswise.com.
Derivatization and Analog Synthesis
Derivatization is a process used to chemically modify a compound to enhance its properties for analysis or to explore structure-activity relationships inter-chem.pl. Synthesis of analogues involves creating compounds with structures similar to the parent compound but with slight modifications to study how these changes affect biological activity inter-chem.pl.
Exploration of this compound Analogues
Research has explored the synthesis and biological activity of various phthalide derivatives and analogues nih.govresearchgate.netresearchgate.netmdpi.com. For example, a series of 3-arylphthalide derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities nih.govresearchgate.netmdpi.com. While specific details on the synthesis and exploration of this compound analogues were not extensively covered in the search results, the broader research on phthalide analogues indicates a general interest in modifying the core phthalide structure to investigate resulting changes in biological properties. Studies on the anti-inflammatory effects of natural and semi-synthetic phthalides, including this compound and related compounds like ligustilide (B1675387) and cnidilide, have been conducted mdpi.com.
Dimerization and Polymerization Studies of Phthalide Precursors
This compound itself is a phthalide dimer biosynth.comtargetmol.comnih.gov. Studies have identified other polymeric phthalides, including dimers and trimers, isolated from plants like Angelica sinensis acs.orgnih.govnewswise.comresearchgate.net. The formation of these polymeric structures is a key area of research. Novel phthalide polymers with complex polycyclic skeletons have been discovered, and their proposed production mechanisms involve reactions between phthalide precursors acs.orgnih.govnewswise.com. For instance, falcarinphthalides A and B, which are phthalide heteropolymers, are believed to be derived from (3R,8S)-falcarindiol and (Z)-ligustilide through reactions like the Diels-Alder/retro-Diels-Alder reaction acs.orgnih.govnewswise.com. This research into the dimerization and polymerization of phthalide precursors is directly relevant to understanding the chemical origins and potential synthetic routes for this compound.
Advanced Structural Characterization in Research
Advanced structural characterization techniques are crucial for fully understanding the properties and potential biological activities of complex natural products like this compound. These methods go beyond basic spectroscopic identification to provide detailed insights into the three-dimensional arrangement of atoms and their dynamic behavior.
Elucidation of Stereochemistry and Absolute Configuration
Determining the stereochemistry and absolute configuration of a chiral molecule is fundamental to understanding its biological function, as different stereoisomers can exhibit vastly different activities dalalinstitute.comlibretexts.org. This compound, with its multiple chiral centers and complex ring system, requires sophisticated methods for unambiguous stereochemical assignment.
While initial structural elucidation often relies on techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) nih.govmolnova.comresearchgate.netresearchgate.netdrugbank.comrsc.orgillinois.edu, these methods alone may not be sufficient to establish absolute configuration, especially for flexible molecules or those without suitable reference compounds scielo.br. NMR spectroscopy is a primary tool for determining relative configuration and connectivity, but it is intrinsically insensitive to chirality in isotropic media, often requiring the use of chiral auxiliaries or solvents scielo.br.
X-ray crystallography is considered the most reliable method for determining the absolute configuration of chiral molecules, provided that suitable single crystals can be obtained wikipedia.orglibretexts.orgutah.edunih.govevotec.com. This technique analyzes the diffraction pattern of X-rays passing through a crystal to produce a three-dimensional electron density map, revealing the precise positions of atoms and thus the absolute stereochemistry wikipedia.orglibretexts.org. While obtaining diffraction-quality crystals of complex natural products can be challenging, successful crystallization allows for definitive stereochemical assignment nih.gov.
Circular Dichroism (CD) spectroscopy is another powerful technique for studying the stereochemistry of chiral molecules, particularly in solution rsc.orgcureffi.orgcancer.govyoutube.com. CD measures the differential absorption of left and right circularly polarized light, which is a phenomenon exhibited by chiral substances cancer.govyoutube.com. The resulting CD spectrum, which shows the variation in absorption difference as a function of wavelength, can provide information about the molecule's conformation and, in conjunction with computational methods, its absolute configuration youtube.com. Different secondary structures and chiral arrangements exhibit characteristic CD spectra cureffi.org.
Research into the total synthesis of complex molecules often plays a vital role in confirming or revising stereochemical assignments nih.govisef.netnih.govrsc.org. A stereocontrolled synthesis that leads to a compound with identical spectroscopic data and optical rotation to the natural product can confirm the proposed absolute configuration nih.gov. Conversely, discrepancies during synthesis or comparison with synthetic standards can lead to the reassignment of previously reported stereochemistry scielo.brnih.gov.
Conformational Analysis and Dynamics
The biological activity of a molecule is not solely dependent on its static structure but also on its preferred three-dimensional shapes (conformations) and how it moves between them (dynamics) nih.govumanitoba.ca. Conformational analysis explores the various spatial arrangements a molecule can adopt due to rotation around single bonds and the flexibility of ring systems nih.govumanitoba.ca.
For a complex polycyclic structure like this compound, the conformational landscape can be intricate. Understanding these dynamics is essential for rationalizing its interactions with biological targets.
NMR spectroscopy is a key tool for probing molecular dynamics in solution unibas.it. Techniques such as variable-temperature NMR can provide information about the energy barriers to conformational interconversion unibas.it. Changes in NMR spectra at different temperatures can indicate the presence of different conformers and the rates at which they exchange unibas.it.
Computational chemistry methods, such as molecular mechanics, molecular dynamics simulations, and density functional theory (DFT) calculations, are indispensable for exploring the conformational space of molecules nih.govumanitoba.caresearchgate.netchemalive.com. These methods can predict stable conformers, their relative energies, and the pathways for interconversion nih.govumanitoba.caresearchgate.net. Comparing computationally derived conformational preferences and spectroscopic parameters (like NMR chemical shifts or CD spectra) with experimental data is a common approach to validate theoretical models and gain deeper insights into molecular structure and dynamics scielo.brresearchgate.netmdpi.com.
Studies combining experimental techniques like NMR and CD spectroscopy with computational analysis can provide a comprehensive picture of this compound's structural characteristics and dynamic behavior in different environments. This integrated approach is crucial for understanding how its three-dimensional structure and flexibility influence its biological interactions.
Advanced Analytical Techniques in Levistilide a Research
Chromatographic Separation and Purification Methodologies
Chromatographic techniques are essential for separating Levistilide A from complex matrices and purifying it for further analysis or application. These methods exploit the differential distribution of compounds between a stationary phase and a mobile phase. utoronto.ca
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying components in mixtures openaccessjournals.comamazon.com. It offers high resolution and sensitivity and is applicable to a broad range of compounds openaccessjournals.comresearchgate.net. HPLC methods involve the use of a stationary phase packed in a column and a mobile phase that carries the sample through the column openaccessjournals.com. Various detectors, such as UV-visible and diode-array detectors (DAD), are coupled with HPLC to monitor the separated components openaccessjournals.commeasurlabs.com.
HPLC techniques are employed in the analysis of this compound, particularly for its determination in complex samples oup.comresearchgate.netmendeley.com. HPLC with diode-array detection (HPLC-DAD) can be used for the analysis of compounds, although LC-MS is generally more sensitive for identifying unknown components measurlabs.com. HPLC methods are often validated to ensure their accuracy, precision, and reliability for quantitative analysis researchgate.net.
Chromatographic techniques are broadly classified into analytical and preparative methods utoronto.ca. Analytical chromatography focuses on identification and quantification of components in small amounts of sample, while preparative chromatography aims to isolate and purify larger quantities of compounds utoronto.cawaters.com.
Preparative chromatography, including preparative HPLC, is crucial for obtaining purified this compound from natural sources or reaction mixtures waters.comevotec.comchromatographyonline.com. This allows for subsequent detailed structural analysis using techniques like NMR spectroscopy lcms.cz. Preparative chromatography can be scaled from milligram to kilogram quantities, depending on the requirements evotec.com. Techniques such as preparative thin layer chromatography (TLC) can also be used for partial purification researchgate.net.
Analytical chromatographic developments for this compound focus on establishing sensitive, specific, and reliable methods for its detection and quantification in various matrices, as exemplified by the development of LC-MS/MS methods for pharmacokinetic studies oup.comresearchgate.netnih.govresearchgate.net. These developments involve optimizing parameters such as the stationary phase, mobile phase composition, and detection methods to achieve optimal separation and sensitivity oup.comresearchgate.net.
Data Tables
| Technique | Application in this compound Research (based on search results) | Key Information Provided (General) |
| NMR Spectroscopy | Structural confirmation after purification oup.comresearchgate.netlcms.cz. Used in structural analysis of natural compounds researchgate.net. | Atomic arrangement, connectivity, local electronic environment, molecular dynamics, conformation cas.czazolifesciences.com. |
| LC-MS/MS | Determination and quantification in rat plasma for pharmacokinetic studies oup.comresearchgate.netnih.govresearchgate.net. Detection in traditional Chinese medicines dntb.gov.uadntb.gov.uacsu.edu.au. | Mass-to-charge ratio, fragmentation patterns, structural information, quantification libretexts.orgchromatographyonline.comnih.gov. |
| UHPLC-MS/MS | Systematic profiling of active components in plant extracts researchgate.net. Quantitative analysis (general) mdpi.comoaepublish.com. | High-resolution mass data, fragmentation for identification, quantification researchgate.netmdpi.comoaepublish.com. |
| HPLC | Analysis and determination in complex samples oup.comresearchgate.netmendeley.com. Used with DAD for detection measurlabs.com. | Separation of components, identification (with standards), quantification openaccessjournals.comamazon.comresearchgate.net. |
| Preparative HPLC | Purification of this compound from mixtures waters.comevotec.comchromatographyonline.com. | Isolation of pure compound for further analysis lcms.cz. |
Detailed Research Findings (from Search Results)
An LC-MS/MS method for this compound in rat plasma used precursor/product transitions of m/z 398.5/381.3 for this compound and m/z 368.0/351.1 for the internal standard, andrographolide. oup.comresearchgate.netnih.govresearchgate.net
The calibration curve for this LC-MS/MS method was linear over the range of 5 to 1,250 ng/mL for oral administration and 10-4,000 ng/mL for intravenous administration, with a correlation coefficient (r) ≥ 0.9993. oup.comresearchgate.netnih.govresearchgate.net
The lower limit of quantification (LLOQ) for this compound in rat plasma using this LC-MS/MS method was 5 ng/mL. researchgate.netnih.govresearchgate.net
The intra- and inter-day accuracy and precision were within ±15% of the relative standard deviation. researchgate.netnih.govresearchgate.net
LC-MS analysis has been shown to clearly detect this compound, along with other compounds, for the purpose of detecting adulteration in certain herbal medicines. dntb.gov.uadntb.gov.uacsu.edu.au
Chemometric and Data Analysis Techniques for Complex Datasets
Natural product research often generates large and complex datasets, particularly from chromatographic and spectroscopic analyses researchgate.netnih.gov. Chemometrics, the application of mathematical and statistical methods to chemical data, plays a crucial role in extracting meaningful information from these datasets benthamdirect.comresearchgate.netnovapublishers.com. These techniques are invaluable for quality control, authentication, classification, and the identification of bioactive compounds in natural product studies researchgate.netbenthamdirect.comresearchgate.net.
In the context of Angelica sinensis, the source of this compound, chemometric analysis combined with techniques like 1H NMR-based metabolic fingerprinting has been used to analyze the plant at different growth stages and identify potential quality assurance markers, including ferulic acid, ligustilide (B1675387), and this compound nih.gov. This demonstrates the utility of chemometrics in understanding the chemical composition and variability within natural sources of this compound nih.gov.
Chemometric techniques commonly applied in natural product research include:
Principal Component Analysis (PCA): A multivariate statistical method used to reduce the dimensionality of complex datasets while retaining most of the variance. It helps visualize groupings and patterns in the data nih.govnih.gov.
Partial Least-Squares Discriminant Analysis (PLS-DA): A supervised classification method that maximizes the separation between predefined groups based on their chemical profiles nih.gov.
Hierarchical Cluster Analysis: A method that groups similar samples together based on their chemical constituents nih.gov.
Similarity Analysis: Used to compare chemical profiles of different samples nih.gov.
These techniques, when applied to data from analytical methods like HPLC, GC-MS, and NMR, can help in the discrimination of samples based on their phytochemical diversity, predict active components, and distinguish between different varieties or origins of plants researchgate.netbenthamdirect.com.
Furthermore, chemometrics can be integrated with bioassay-guided isolation strategies to speed up the identification of bioactive natural products nih.govresearchgate.net. By statistically correlating chemical data with biological activity, researchers can prioritize fractions or compounds for further isolation and characterization nih.gov.
The increasing amount of data in natural product sciences, including -omics data (genomics, proteomics, metabolomics), highlights the growing importance of advanced data analysis techniques, including machine learning and artificial intelligence, for future discoveries nih.gov. Software tools that combine spectral analysis, statistical approaches, machine learning, and data visualization are used in chemometrics to gain insights from large chemical datasets researchgate.net.
The analysis of complex natural product data can also involve techniques like data-independent acquisition (DIA) workflows in high-resolution mass spectrometry, which aim to maximize the coverage and identification of unknown compounds shimadzu.com. Powerful data analysis solutions are required to process the data generated by such techniques shimadzu.com.
In studies involving this compound, statistical analysis methods such as Student's t-test and one-way ANOVA are used to determine the statistical significance of experimental results, for example, in cell viability assays or the evaluation of compound effects nih.govnih.gov. These statistical approaches are fundamental in interpreting the data generated during research on the biological activities of this compound.
Chemometrics and advanced data analysis techniques are therefore indispensable tools in modern this compound research, enabling researchers to effectively analyze complex chemical data, guide isolation efforts, and interpret biological findings.
Mechanistic Investigations of Biological Activities in Preclinical Models
Cellular and Molecular Mechanisms of Action
Studies have delved into how Levistilide A exerts its effects at the cellular and molecular level, particularly concerning its impact on cell fate and energy metabolism. nih.govnih.govnih.govresearchgate.net
This compound has been shown to influence programmed cell death pathways, which are crucial for maintaining tissue homeostasis and eliminating damaged or abnormal cells. nih.govnih.gov Two key cell death mechanisms modulated by this compound in preclinical models are ferroptosis and apoptosis. nih.govnih.gov
Ferroptosis is a form of regulated cell death characterized by iron accumulation and lipid peroxidation. nih.govresearchgate.net Preclinical studies have indicated that this compound can induce ferroptosis, particularly in cancer cells. nih.govresearchgate.netnih.govdovepress.com This induction has been linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. nih.govresearchgate.netnih.govdovepress.comfrontiersin.orgresearchgate.net
Research in breast cancer cells, for instance, demonstrated that this compound treatment significantly enhanced reactive oxygen species (ROS)-induced ferroptosis by activating the Nrf2/HO-1 pathway. nih.govresearchgate.netdovepress.com this compound administration was found to upregulate the expression of both Nrf2 and HO-1. nih.govdovepress.com This upregulation of the Nrf2/HO-1 axis is suggested to lead to excessive intracellular accumulation of iron and ROS, ultimately triggering ferroptosis in these cells. nih.govresearchgate.netdovepress.com Inhibition of Nrf2 was shown to diminish the cytotoxic effect of this compound, further supporting the role of this pathway in this compound-induced ferroptosis. nih.gov
Apoptosis is another critical programmed cell death pathway. nih.govnih.gov Preclinical studies have shown that this compound can induce apoptosis in various cancer cell types. nih.gov This apoptotic effect has been associated with the induction of endoplasmic reticulum (ER) stress. nih.govdntb.gov.ua
In colon cancer cells, this compound was found to inhibit cell viability and cause apoptosis in both wild-type and p53-deficient cell lines. nih.gov The compound was observed to trigger the production of ROS and induce ER stress. nih.gov Importantly, inhibiting ROS production using N-acetylcysteine abrogated this compound-induced ER stress and apoptosis, suggesting a ROS-mediated ER stress pathway is involved in the apoptotic effects of this compound in these cells. nih.gov ER stress, when persistent or severe, can activate pro-apoptotic pathways. nih.govmdpi.commdpi.com
Cellular metabolism, particularly glucose metabolism, is often reprogrammed in various disease states, including cancer and neurodegenerative conditions. nih.govpreprints.orgnih.gov Preclinical investigations have explored the impact of this compound on cellular metabolic processes. nih.govresearchgate.netpreprints.org
Glucose metabolism can shift between glycolysis and oxidative phosphorylation depending on cellular needs and environmental conditions. nih.govpreprints.orgnih.gov Some preclinical studies suggest that this compound can influence this metabolic balance. nih.govpreprints.org
Research involving microglia, immune cells in the central nervous system, indicated that this compound may promote a shift in the metabolic state of pro-inflammatory M1 microglial cells from glycolysis towards oxidative phosphorylation. nih.govpreprints.org Findings showed that this compound significantly reduced the glucose uptake rate in activated microglia, accompanied by a decrease in glycolytic metabolite levels and a downregulation of key glycolysis enzyme genes. nih.govpreprints.org This suggests that this compound can reverse the increased reliance on glycolysis often observed in activated immune cells and certain cancer cells (the Warburg effect). nih.govpreprints.org
The AMPK/mTOR signaling pathway is a central regulator of cellular energy homeostasis and metabolism. nih.govresearchgate.netdntb.gov.uaresearchgate.netmdpi.com Preclinical studies have investigated the interaction between this compound and this pathway. nih.govresearchgate.netdntb.gov.uaresearchgate.net
Studies in microglia have shown that this compound can modulate the phosphorylation levels of AMPK and mTOR. nih.govresearchgate.netdntb.gov.uaresearchgate.net Specifically, this compound treatment was found to significantly increase the phosphorylation of AMPK while decreasing the phosphorylation of mTOR. nih.govresearchgate.netresearchgate.net This pattern of modulation is consistent with AMPK activation and mTOR inhibition, which generally promotes catabolic processes and inhibits anabolic processes, influencing cellular metabolism and energy balance. nih.govresearchgate.netresearchgate.net These findings suggest that the effects of this compound on glucose metabolism reprogramming may be mediated, at least in part, through its interaction with the AMPK/mTOR signaling axis. nih.govresearchgate.net
Table 1: Summary of this compound's Mechanistic Effects in Preclinical Models
| Mechanism of Action | Affected Pathway/Process | Observed Effect | Preclinical Model/Cell Type | Source(s) |
| Regulation of Cell Death Pathways | Ferroptosis Induction | Enhanced ROS-induced ferroptosis | Breast Cancer Cells | nih.govresearchgate.netnih.govdovepress.comresearchgate.net |
| Nrf2/HO-1 Signaling Pathway | Activation; Upregulation of Nrf2 and HO-1 expression | Breast Cancer Cells | nih.govresearchgate.netdovepress.comfrontiersin.orgresearchgate.net | |
| Apoptosis Induction | Induction of apoptosis | Colon Cancer Cells | nih.gov | |
| Endoplasmic Reticulum Stress Pathways | Induction of ER stress; ROS-mediated pathway involved | Colon Cancer Cells | nih.gov | |
| Modulation of Cellular Metabolism | Glucose Metabolism Reprogramming | Shift from Glycolysis towards Oxidative Phosphorylation | M1 Microglia | nih.govpreprints.org |
| AMPK/mTOR Signaling Pathway | Increased AMPK phosphorylation; Decreased mTOR phosphorylation | Microglia | nih.govresearchgate.netdntb.gov.uaresearchgate.net |
Anti-inflammatory and Immunomodulatory Effects
This compound exhibits significant anti-inflammatory and immunomodulatory properties through its influence on key signaling pathways and the modulation of immune cell phenotypes.
Modulation of NF-κB Signaling Pathway
A key mechanism underlying the anti-inflammatory effects of this compound involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Studies have demonstrated that this compound suppresses the activation of NF-κB. mdpi.compreprints.orgnih.govresearchgate.net This is evidenced by the reduction of IκB-alpha phosphorylation levels and the inhibition of NF-κB p65 nuclear translocation. mdpi.compreprints.orgnih.govresearchgate.net The NF-κB pathway plays a central role in the transcription of pro-inflammatory genes, and its inhibition by this compound contributes significantly to the observed reduction in inflammatory cytokine release.
Regulation of JAK2/STAT3 Signaling Pathway
This compound has also been shown to exert its anti-inflammatory effects by regulating the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Research indicates that this compound inhibits this pathway. mdpi.comresearchgate.netnih.govconsensus.appabmole.cn Specifically, it has been found to inhibit the phosphorylation of both JAK2 and STAT3, as well as reduce the nuclear expression of STAT3. researchgate.net The JAK2/STAT3 pathway is involved in mediating inflammatory responses and immune cell function, and its inhibition by this compound represents another crucial mechanism for its immunomodulatory activity.
Microglia Polarization State Modulation (M1/M2 Phenotype Shift)
Modulation of the microglia polarization state is an important aspect of this compound's immunomodulatory effects, particularly in the context of neuroinflammation. Activated microglia can adopt different phenotypes, primarily the pro-inflammatory M1 phenotype and the anti-inflammatory/resolving M2 phenotype. mdpi.compreprints.org this compound has been shown to diminish the expression of M1 pro-inflammatory factors induced by stimuli like LPS in microglia. mdpi.compreprints.orgnih.govresearchgate.netnih.govresearchgate.netdntb.gov.ua Importantly, it achieves this while leaving the expression of M2 anti-inflammatory factors unaltered. mdpi.compreprints.orgnih.govresearchgate.netresearchgate.netdntb.gov.ua This suggests that this compound can reverse the M1 phenotypic transformation of microglia, promoting a shift towards a more beneficial M2 state, which is considered an effective strategy for treating neuroinflammatory conditions. preprints.org
Antioxidant Mechanisms
In addition to its anti-inflammatory properties, this compound also exhibits antioxidant mechanisms, contributing to its protective effects in various cellular contexts.
Enhancement of Endogenous Antioxidant Systems (e.g., Superoxide Dismutase, Glutathione)
This compound has demonstrated antioxidative properties in preclinical models. Studies have shown that this compound can increase the levels of endogenous antioxidants such as Glutathione (GSH) and Superoxide Dismutase (SOD). nih.gov This enhancement of the antioxidant defense system contributes to reducing Reactive Oxygen Species (ROS) accumulation. nih.gov For instance, in a mouse model of acute kidney injury, this compound treatment led to elevated levels of GSH and SOD, alongside a reduction in ROS. nih.gov
Target Identification and Pathway Elucidation
Identification of Direct and Indirect Molecular Targets
Research into the mechanisms of this compound involves identifying both its direct and indirect molecular targets. While specific direct binding targets for this compound are still under investigation, studies have elucidated its influence on several key signaling molecules and pathways, suggesting indirect targeting or downstream effects. For example, this compound has been shown to affect the expression and activation of proteins within the PI3K-AKT-eNOS, TLR-4, and VEGFR2 pathways, indicating these as functional targets in its biological activities. nih.govresearchgate.netnih.gov
Investigation of PI3K-AKT-eNOS Signaling Pathway
The PI3K-AKT-eNOS signaling pathway plays a vital role in various cellular processes, including cell proliferation, differentiation, apoptosis, and vascular function. frontiersin.orgwindows.net Studies have investigated the interaction of this compound with this pathway. Findings suggest that this compound can exert a protective effect on endothelial cells, and this is likely mediated through the PI3K-AKT-eNOS pathway. nih.govwindows.net Research indicates that this compound treatment can lead to increased expression levels of PI3K, AKT, and eNOS. windows.net This suggests that this compound may activate or modulate this pathway, contributing to its observed biological effects.
A data table summarizing the effect of this compound on the expression levels of PI3K, AKT, and eNOS based on available data could be presented as follows:
| Pathway Component | Effect of this compound Treatment | Significance Level |
| PI3K | Increased expression levels | P < 0.01 windows.net |
| AKT | Increased expression levels | P < 0.01 windows.net |
| eNOS | Increased expression levels | P < 0.01 windows.net |
Note: Data extracted from search result windows.net.
TLR-4 Pathway Modulation
The Toll-like receptor 4 (TLR-4) pathway is a key component of the innate immune system and is involved in inflammatory responses. researchgate.netdovepress.com Investigations have explored the ability of this compound to modulate the TLR-4 pathway. Studies indicate that this compound can suppress inflammatory responses by inhibiting the TLR-4/NF-κB signaling pathway. nih.govresearchgate.net This is evidenced by reduced NF-κB activation and decreased expression of TLR-4 following this compound treatment. nih.govresearchgate.net For instance, in a mouse model of acute kidney injury, this compound treatment reduced the expression of TLR-4 and suppressed NF-κB activation. nih.gov this compound has also been shown to diminish the expression of M1 pro-inflammatory factors induced by LPS in microglia, while leaving M2 anti-inflammatory factor expression unaltered, and reduced IκB-α phosphorylation levels as well as NF-κB p65 nuclear translocation, further supporting its inhibitory effect on the TLR4/NF-κB pathway. preprints.org
VEGFR2 and Other Angiogenesis-Related Target Regulation
Angiogenesis, the formation of new blood vessels, is a crucial process in various physiological and pathological conditions. The Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key receptor involved in mediating angiogenesis signals. mdpi.combiorxiv.org Research has investigated the effects of this compound on VEGFR2 and other angiogenesis-related targets. Studies suggest that this compound can inhibit angiogenesis by affecting the vascular endothelial growth factor signaling pathway. nih.govnih.gov Specifically, this compound has been shown to downregulate the expression of vascular-related signaling molecules such as VEGF and VEGFR2. nih.gov This regulation of VEGFR2 and other related targets contributes to the anti-angiogenic activity observed with this compound in preclinical models, such as in liver fibrosis. nih.govnih.gov
Pharmacological Research in Preclinical Models
In Vitro Pharmacological Studies
Assessment of Cell Viability and Proliferation in Various Disease-Specific Cell Lines
Levistilide A has been investigated for its effects on cell viability and proliferation in several disease-specific cell lines. Studies have shown that this compound significantly reduces the viability of breast cancer cells, including MDA-MB-231 and MCF-7 lines, in a dose-dependent manner researchgate.netdovepress.comnih.govnih.gov. This effect was observed after treatment for both 24 and 48 hours researchgate.net.
In the context of liver fibrosis, this compound attenuated the activation of LX-2 cells, a hepatic stellate cell line, and inhibited the proliferation of human hepatic sinusoidal endothelial cells (HHSECs) nih.govnih.gov.
Research involving microglia, particularly LPS-induced BV2 and HMC3 cells, demonstrated that this compound enhanced the viability of SH-SY5Y and HT-22 cells when delivered via conditioned medium from the treated microglia researchgate.net. This compound also notably diminished the expression of M1 pro-inflammatory factors induced by LPS in microglia while not altering the expression of M2 anti-inflammatory factors mdpi.comresearchgate.netnih.gov.
Interactive Data Table: Effects of this compound on Cell Viability and Proliferation
| Cell Line | Disease Context | Observed Effect on Viability/Proliferation | Key Findings | Source |
| MDA-MB-231 | Breast Cancer | Reduced viability | Dose-dependent reduction in viability researchgate.netdovepress.comnih.govnih.gov. | researchgate.netdovepress.comnih.govnih.gov |
| MCF-7 | Breast Cancer | Reduced viability | Dose-dependent reduction in viability researchgate.netdovepress.comnih.govnih.gov. | researchgate.netdovepress.comnih.govnih.gov |
| LX-2 | Liver Fibrosis | Attenuated activation | Reduced activation of hepatic stellate cells nih.govnih.gov. | nih.govnih.gov |
| HHSECs | Liver Fibrosis | Inhibited proliferation | Inhibition of proliferation in human hepatic sinusoidal endothelial cells nih.govnih.gov. | nih.govnih.gov |
| SH-SY5Y and HT-22 | Neurodegenerative | Enhanced viability | Viability increased by conditioned medium from LA-treated microglia researchgate.net. | researchgate.net |
| BV2 and HMC3 | Neuroinflammation | Modulated inflammatory factors | Diminished M1 pro-inflammatory factors, unaltered M2 factors mdpi.comresearchgate.netnih.gov. | mdpi.comresearchgate.netnih.gov |
| HUVECs | Endothelial Injury | Increased viability | Higher cell viability in LA-pretreated group compared to model group windows.netnih.gov. | windows.netnih.gov |
Investigations of Mitochondrial Structure and Function
Research indicates that this compound can impact mitochondrial structure and function in cancer cells. In breast cancer cells (MDA-MB-231 and MCF-7), this compound treatment resulted in damaged mitochondrial structure and function in a dose-dependent manner researchgate.netdovepress.comnih.govnih.gov. Observations included shrunken mitochondria, broken or disappeared cristae, and depolarization of the mitochondrial membrane potential dovepress.com. These effects were associated with the induction of ferroptosis, a type of regulated cell death characterized by iron-dependent reactive oxygen species accumulation and mitochondrial impairment researchgate.netdovepress.comnih.gov.
Angiogenesis Inhibition Assays (e.g., Tube Formation Assay)
This compound has demonstrated anti-angiogenic activity in in vitro models, particularly through the tube formation assay. This assay measures the ability of endothelial cells to form capillary-like structures on a matrix, a key step in angiogenesis thermofisher.commybiosource.comrndsystems.com. This compound inhibited the ability of HHSECs to form tubelike structures in Matrigel nih.govnih.gov. This inhibition was observed at various concentrations, with a significant reduction in cell clusters at higher concentrations nih.gov.
Interactive Data Table: this compound Effects in Tube Formation Assay
| Cell Type | Assay Matrix | Observed Effect on Tube Formation | Concentrations Tested | Key Findings | Source |
| HHSECs | Matrigel | Inhibited tube formation | 6.25, 12.5, 25 µM | Reduced tubelike structures and cell clusters nih.govnih.gov. | nih.govnih.gov |
Effects on Endothelial Cell Activity and Proliferation
This compound affects the activity and proliferation of endothelial cells. In human hepatic sinusoidal endothelial cells (HHSECs), this compound inhibited proliferation nih.govnih.gov. Studies using human umbilical vein endothelial cells (HUVECs) as a model for endothelial injury showed that pretreatment with this compound increased cell viability compared to the model group windows.netnih.gov. This protective effect on endothelial cells is suggested to involve the PI3K-AKT-eNOs signaling pathway windows.netnih.gov.
In Vivo Animal Model Studies
Neuroprotection and Cognitive Improvement in Neurodegenerative Disease Models
In vivo studies using animal models of neurodegenerative diseases have investigated the neuroprotective effects of this compound and its impact on cognitive function. In a scopolamine-induced Alzheimer's disease mouse model, this compound was found to ameliorate neuroinflammation, suppress neuronal apoptosis, restore cholinergic system function, and improve learning and memory deficits researchgate.netnih.gov. This neuroprotection and cognitive improvement were associated with the inhibition of the JAK2/STAT3 signaling pathway researchgate.netnih.govmdpi.comablesci.com.
In an MPTP-induced mouse model of Parkinson's disease, this compound exhibited neuroprotective effects by mitigating the death of TH-positive dopaminergic neurons and reducing microglia activation in specific brain regions mdpi.comresearchgate.netnih.govpreprints.org. This compound also demonstrated the ability to reverse microglial glucose metabolism reprogramming and modulate the phosphorylation levels of AMPK/mTOR in this model mdpi.comresearchgate.netnih.govpreprints.org.
Interactive Data Table: this compound Effects in In Vivo Neurodegenerative Models
| Animal Model | Disease Context | Observed Effects | Key Findings | Source |
| Scopolamine-induced mouse model | Alzheimer's Disease | Ameliorated neuroinflammation, suppressed neuronal apoptosis, restored cholinergic function, improved learning and memory deficits. | Inhibition of JAK2/STAT3 signaling pathway associated with neuroprotection and cognitive improvement researchgate.netnih.govmdpi.comablesci.com. | researchgate.netnih.govmdpi.comablesci.com |
| MPTP-induced mouse model | Parkinson's Disease | Mitigated death of dopaminergic neurons, reduced microglia activation, reversed microglial glucose metabolism reprogramming, modulated AMPK/mTOR. | Neuroprotective benefits linked to modulating microglia polarization and altering glucose metabolism mdpi.comresearchgate.netnih.govpreprints.org. Mitigation of dopaminergic neuron death and reduced microglia activation in specific brain regions mdpi.comresearchgate.netnih.govpreprints.org. | mdpi.comresearchgate.netnih.govpreprints.org |
| CCl4-induced rat model | Liver Fibrosis | Reduced collagen deposition, decreased new microvessels, ameliorated sinusoid capillarization, downregulated VEGF and VEGF-R2 expression. | Inhibition of liver fibrosis through antiangiogenesis by alleviating sinusoid capillarization via the VEGF signaling pathway nih.govnih.gov. Reduced number of new microvessels and vessel branches, improved fenestrations, downregulated vascular-related signaling molecules nih.gov. | nih.govnih.gov |
| SD rat model of acute blood stasis | Blood Stasis / Endothelial Injury | Increased blood viscosity, improved hypercoagulable state, protected vascular endothelial cells, increased endothelial cell activity. | Protective effect on injured endothelial cells potentially through the PI3K-AKT-eNOs signaling pathway windows.netnih.gov. | windows.netnih.gov |
Cardiovascular and Hemorheological Research in Blood Stasis Models (e.g., rat models)
Studies in rat models of acute blood stasis have demonstrated that this compound can influence key hemorheological and coagulation parameters. Compared to model control groups, treatment with LA at a specific dosage (10 mg/kg) led to a notable reduction in fibrinogen (FIB) content, a protein crucial for blood clotting. nih.govnih.gov Furthermore, LA treatment resulted in an increase in both the International Normalized Ratio (INR) and prothrombin time (PT), indicating a modulation of the extrinsic pathway of coagulation. nih.govnih.gov
Beyond coagulation factors, this compound has also shown effects on blood viscosity in these rat models. Treatment with LA (10 mg/kg) was observed to reduce plasma viscosity. nih.govnih.gov Additionally, LA treatment at dosages of both 5 mg/kg and 10 mg/kg decreased whole blood viscosities measured at low, medium, and high shear rates in rats with blood stasis. nih.govwindows.net These findings suggest that this compound possesses properties that can improve blood flow characteristics by reducing its thickness and resistance to flow.
The observed improvements in hemorheology and coagulation indices in blood stasis rat models suggest a potential role for this compound in addressing conditions associated with impaired blood circulation. nih.govwindows.netnih.gov These effects are considered relevant to the traditional use of Ligusticum chuanxiong for improving blood circulation and removing stasis. nih.govwindows.net
Detailed research findings from studies in rat models are summarized in the table below:
Effects of this compound on Hemorheological and Coagulation Parameters in Rat Blood Stasis Models
| Parameter | Model Group vs. Control Group | LA Treatment (10 mg/kg) vs. Model Group | LA Treatment (5 mg/kg) vs. Model Group |
|---|---|---|---|
| Fibrinogen (FIB) | Increased (P < 0.01) | Reduced (P < 0.01) | Not specified in search results |
| International Normalized Ratio (INR) | Decreased (P < 0.05) | Increased (P < 0.01) | Increased (P < 0.01) |
| Prothrombin Time (PT) | Not specified in search results | Increased (P < 0.01) | Increased (P < 0.05) |
| Plasma Viscosity | Increased (P < 0.05) | Reduced (P < 0.05) | Not specified in search results |
| Whole Blood Viscosity (Low Shear Rate) | Increased (P < 0.01) | Reduced (P < 0.01) | Reduced (P < 0.05) |
| Whole Blood Viscosity (Medium Shear Rate) | Increased (P < 0.01) | Reduced (P < 0.01) | Reduced (P < 0.05) |
| Whole Blood Viscosity (High Shear Rate) | Increased (P < 0.01) | Reduced (P < 0.01) | Reduced (P < 0.05) |
Chemical Biology Applications and Future Research Directions
Leveraging Levistilide A as a Chemical Probe for Fundamental Biological Processes
Chemical probes are essential tools in chemical biology, allowing researchers to modulate specific biological targets with high potency and selectivity to understand their functions in living systems. febs.orgnih.gov this compound's observed biological effects suggest its potential application as a chemical probe to investigate underlying mechanisms in various cellular processes. For instance, its ability to suppress neuronal apoptosis, restore cholinergic system function, and reduce neuroinflammation in models of Alzheimer's disease points to its utility in studying neurodegenerative pathways. researchgate.net Furthermore, LA's impact on inflammatory responses by inhibiting pathways like JAK2/STAT3 and TLR-4/NF-κB indicates it can serve as a probe to dissect inflammatory signaling cascades. researchgate.netnih.gov Studies showing LA's influence on hematopoietic stem cell expansion and associated pathways such as PI3K/Akt/mTOR, SIRT1/HIF-1A, and Wnt/β-catenin highlight its potential for probing stem cell biology and related signaling networks. frontiersin.org The application of this compound as a chemical probe can provide valuable insights into the roles of these pathways in health and disease, contributing to a deeper understanding of fundamental biological processes. febs.orgnih.govmdpi.com
Rational Design of Next-Generation this compound Analogs with Enhanced Specificity or Potency
The identification of this compound's biological activities provides a foundation for the rational design of analogs with improved pharmacological profiles. By understanding the structural features of this compound that are critical for its interaction with specific biological targets, researchers can synthesize modified compounds with enhanced potency, selectivity, or pharmacokinetic properties. This involves making targeted structural changes to the this compound molecule to optimize its binding affinity or modulate its activity at desired targets while minimizing off-target effects. The development of such next-generation analogs is a key step in translating the potential of natural products like this compound into viable therapeutic candidates. guidetoimmunopharmacology.org Rational design strategies can be guided by structure-activity relationship (SAR) studies, which involve synthesizing a series of analogs and evaluating their biological activity to identify key structural determinants of function.
Advanced Computational Modeling and Theoretical Studies (e.g., Docking Studies, Molecular Dynamics)
Computational approaches play a crucial role in modern chemical biology and drug discovery, complementing experimental studies in understanding the behavior of small molecules like this compound. github.io Advanced computational modeling techniques, such as molecular docking and molecular dynamics simulations, can be employed to predict and analyze the binding interactions between this compound and its potential protein targets. flybase.orgguidetopharmacology.org Docking studies can suggest preferred binding poses and affinities, providing insights into the molecular basis of LA's activity. Molecular dynamics simulations can offer a more dynamic view of these interactions, accounting for the flexibility of both the ligand and the protein, and providing information about the stability of the complex and the conformational changes involved in binding. github.io These theoretical studies can help to elucidate the mechanisms of action of this compound at the molecular level and guide the rational design of new analogs by predicting the potential impact of structural modifications on target binding. nih.gov Network pharmacology approaches have also been used to analyze potential targets of this compound, such as the JAK2/STAT3 signaling pathway, providing a systems-level understanding of its effects. researchgate.net
Investigation of Synergistic Effects with Other Bioactive Compounds or Therapeutic Agents
Traditional Chinese medicine often utilizes multi-component formulations, suggesting that the therapeutic effects may arise from the synergistic interactions between different compounds. frontiersin.org Investigating the synergistic effects of this compound with other bioactive compounds or existing therapeutic agents holds significant potential for developing more effective treatment strategies. Studies have shown that this compound, derived from dang gui, clustered with other compounds exhibiting synergistic effects on specific pathways, highlighting the relevance of this approach. frontiersin.org Exploring combinations of this compound with other agents could lead to enhanced therapeutic outcomes, reduced dosages of individual compounds, and potentially mitigate the development of resistance. This research direction involves both in vitro and in vivo studies to evaluate the combined effects of this compound with other compounds on relevant biological targets and disease models. nih.gov
Development of Novel Research Methodologies Inspired by this compound Studies
Research into the complex biological activities and mechanisms of this compound can inspire the development of novel research methodologies in chemical biology. For example, the challenges in studying the interactions of natural products like this compound with their biological targets may necessitate the development of new chemical probes or assay systems. nih.govumontreal.ca The investigation of LA's effects on specific signaling pathways or cellular processes could lead to the refinement or creation of techniques for monitoring these events. The use of network pharmacology to predict LA's targets exemplifies how studies on this compound can drive the application and development of computational methodologies. researchgate.net Furthermore, the need to understand the synergistic effects of this compound in multi-component systems, as suggested by its origin in traditional medicine, could stimulate the development of advanced methodologies for studying complex drug interactions. frontiersin.org
Opportunities for Advanced Preclinical Investigation and Mechanistic Insights
The promising biological activities of this compound identified in initial studies warrant advanced preclinical investigation to fully understand its therapeutic potential and gain deeper mechanistic insights. Preclinical studies involve detailed investigations in relevant in vitro and in vivo models to assess efficacy, pharmacokinetics, and pharmacodynamics. nih.gov For instance, studies on this compound have demonstrated its therapeutic effect in models of acute kidney injury by reducing inflammation and providing antioxidant benefits, offering key evidence for its potential in new drug development. nih.gov Further preclinical research can delve into the precise molecular targets of this compound, the downstream signaling events it influences, and the cellular and physiological consequences of its activity. This includes detailed studies on its interaction with specific proteins, its effects on gene expression, and its impact on cellular functions relevant to disease pathology. researchgate.netfrontiersin.org Such advanced investigations are crucial for validating this compound as a potential therapeutic agent and for providing the necessary mechanistic understanding to support its further development.
Q & A
Basic Research Questions
Q. What are the validated experimental protocols for isolating Levistilide A from Angelica sinensis and ensuring purity (>98%) for in vitro studies?
- Methodology : Use high-performance liquid chromatography (HPLC) with a reverse-phase C18 column and UV detection at 254 nm for isolation. Validate purity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, referencing pharmacopeial standards (e.g., USP/EP guidelines) . For reproducibility, include detailed extraction parameters (solvent ratios, temperature, time) and batch-to-batch consistency checks .
Q. How should researchers design dose-response experiments to evaluate this compound’s anti-fibrotic effects on hepatic stellate cells (HSCs)?
- Methodology : Employ primary HSCs or immortalized cell lines (e.g., LX-2) with a concentration gradient (e.g., 0.1–50 μM) over 24–72 hours. Use TGF-β1 as a fibrosis inducer and include controls for cytotoxicity (e.g., MTT assay). Measure collagen deposition via Sirius Red staining and α-SMA expression via Western blot .
Q. What statistical methods are recommended for analyzing this compound’s inhibition of VEGF signaling in preclinical liver fibrosis models?
- Methodology : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for comparing VEGF expression levels across treatment groups. Use linear regression to correlate this compound concentrations with angiogenic markers (e.g., VEGF-R2 phosphorylation). Address heterogeneity in animal models via meta-analysis tools (e.g., I² statistic) if pooling data from multiple studies .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy in different animal models of liver fibrosis be resolved?
- Methodology : Conduct a systematic review with strict inclusion criteria (e.g., species, fibrosis induction method). Quantify heterogeneity using I² and H statistics . Perform subgroup analyses to identify confounders (e.g., dosing regimens, model severity). Validate findings via independent replication in standardized models (e.g., CCl4-induced fibrosis in rats) .
Q. What experimental strategies can elucidate the dual role of this compound in VEGF pathway modulation (e.g., pro- vs. anti-angiogenic effects in varying microenvironments)?
- Methodology : Use transcriptomic profiling (RNA-seq) of sinusoidal endothelial cells treated with this compound under hypoxic vs. normoxic conditions. Combine with phosphoproteomics to map VEGF signaling nodes. Validate using siRNA knockdown of candidate targets (e.g., HIF-1α) in co-culture systems with HSCs .
Q. How should researchers optimize pharmacokinetic studies to address this compound’s low bioavailability in rodent models?
- Methodology : Employ nanoformulation (e.g., liposomal encapsulation) to enhance solubility. Use LC-MS/MS for plasma concentration-time profiling. Compare bioavailability via non-compartmental analysis (NCA) of AUC and Cmax values. Include bile duct-cannulated models to assess enterohepatic recirculation .
Q. What criteria should guide the selection of biomarkers for assessing this compound’s anti-fibrotic efficacy in early-stage clinical trials?
- Methodology : Prioritize biomarkers validated in Phase II trials (e.g., PRO-C3 for collagen turnover, hyaluronic acid for ECM remodeling). Use receiver operating characteristic (ROC) curves to evaluate sensitivity/specificity. Incorporate longitudinal sampling to track dynamic changes .
Methodological Guidelines
- Data Reproducibility : Document experimental conditions rigorously (e.g., cell passage numbers, antibody lot numbers) and deposit raw data in repositories like Figshare or Zenodo .
- Conflict Resolution : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to refine ambiguous research questions and align hypotheses with measurable endpoints .
- Ethical Compliance : For studies involving human tissues, adhere to IRB protocols for informed consent and data anonymization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
